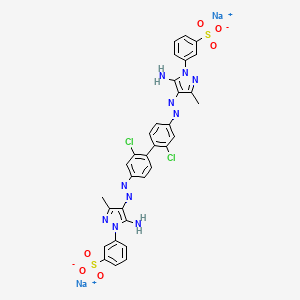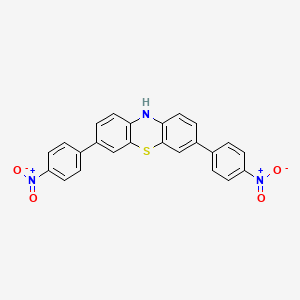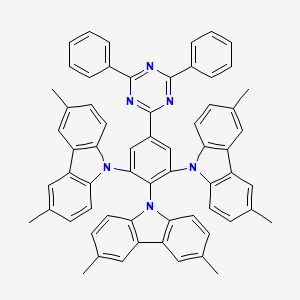
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential biological activities. The compound features a thiazole ring attached to the steroid backbone, which may contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the thiazole ring: This can be achieved through a cyclization reaction involving a thioamide and an alpha-haloketone.
Hydroxylation: Introduction of the hydroxyl group at the 17-alpha position can be done using selective oxidation reactions.
Amination: The methylamino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can modify the ketone groups present in the structure.
Substitution: The thiazole ring and steroid backbone can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) for selective oxidation.
Reducing agents: Like sodium borohydride for reducing ketones.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
Oxidation products: Formation of ketones or carboxylic acids.
Reduction products: Formation of alcohols from ketones.
Substitution products: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of analogs: The compound serves as a precursor for synthesizing various analogs for research purposes.
Biology
Receptor studies: Used in studies to understand its interaction with androgen receptors.
Medicine
Potential therapeutic uses: Investigated for its potential in treating conditions related to androgen deficiency.
Industry
Pharmaceutical development: Used in the development of new steroid-based drugs.
Mécanisme D'action
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione involves its interaction with androgen receptors. The compound binds to these receptors, modulating gene expression and influencing various physiological processes. The thiazole ring may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: A natural androgen with a similar steroid backbone.
Methyltestosterone: A synthetic androgen with a methyl group at the 17-alpha position.
Oxandrolone: Another synthetic androgen with modifications at the A-ring.
Uniqueness
Thiazole ring: The presence of the thiazole ring distinguishes it from other androgens, potentially offering unique biological activities.
Methylamino group: This functional group may enhance its pharmacokinetic properties.
Propriétés
| 96262-20-3 | |
Formule moléculaire |
C23H30N2O3S |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C23H30N2O3S/c1-21-8-6-14(26)10-13(21)4-5-15-16-7-9-23(28,18-12-29-20(24-3)25-18)22(16,2)11-17(27)19(15)21/h10,12,15-16,19,28H,4-9,11H2,1-3H3,(H,24,25)/t15-,16-,19+,21-,22-,23-/m0/s1 |
Clé InChI |
YTFYVDNRAVXPEU-JSSOTJSQSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)NC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)



